(r)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
ZWMGYWXYDLGLCS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
General Synthetic Strategy
The synthesis of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol typically proceeds via the following key steps:
- Starting Material: 2-bromo-4-chlorobenzaldehyde or its derivatives serve as the aromatic precursor.
- Amination and Reduction: The aldehyde group is converted to the amino alcohol functionality through reductive amination or sequential reduction and amination.
- Chiral Resolution: To obtain the (R)-enantiomer, racemic mixtures are resolved using chiral chromatographic techniques or crystallization with chiral resolving agents.
- Salt Formation: The free base is often converted to its hydrochloride salt for stability and handling.
Example Method (Reductive Amination)
- Step 1: Condensation of 2-bromo-4-chlorobenzaldehyde with ethanolamine in anhydrous tetrahydrofuran (THF) under reflux to form an imine intermediate.
- Step 2: Reduction of the imine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol at low temperatures (0–5°C) to yield the amino alcohol.
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous THF or ethanol | Solvent polarity affects imine stability |
| Temperature | Reflux for condensation; 0–5°C for reduction | Controls side reactions and decomposition |
| Reducing Agent | NaBH₄ or LiAlH₄ | Choice affects yield and purity |
| Reaction Time | Several hours for condensation; 1–2 hours for reduction | Adequate time ensures completion |
| Yield Range | 60–85% | Impurities from unreacted aldehyde or byproducts |
This method is widely reported in laboratory-scale syntheses and provides moderate to high yields with good control over purity.
Chiral Resolution and Enantioselectivity
Since the compound is chiral, obtaining the (R)-enantiomer requires:
- Chiral High-Performance Liquid Chromatography (HPLC): Separation of racemic mixtures based on interaction with chiral stationary phases.
- Crystallization with Chiral Resolving Agents: Formation of diastereomeric salts or complexes that can be separated by solubility differences.
Industrial processes often integrate automated chiral resolution systems to ensure high purity and consistent stereochemistry.
Industrial Production Considerations
- Scale-Up: Industrial synthesis employs continuous flow reactors and automated systems to maintain tight control over reaction parameters, enhancing yield and reproducibility.
- Purification: Crystallization and chromatographic purification are optimized for large-scale operations.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and eases handling/storage.
Summary Table of Preparation Methods
Analytical Characterization Supporting Preparation
To confirm successful synthesis and purity, the following analytical methods are prioritized:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: Signals corresponding to CH₂NH (δ 1.8–2.2 ppm), CH₂OH (δ 3.5–3.8 ppm), and aromatic protons (δ 7.2–7.8 ppm).
- ^13C NMR: Peaks at 45–50 ppm (CH₂NH) and 60–65 ppm (CH₂OH).
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 293.5 consistent with C₉H₁₀BrClNO.
- Elemental Analysis: Confirms elemental composition within ±0.3% deviation.
- Chiral Purity: Assessed by chiral HPLC or polarimetry to verify enantiomeric excess.
These techniques ensure the compound's structural integrity and stereochemical purity post-synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Pyridinium chlorochromate | Dichloromethane, 0–5°C | 2-Amino-2-(2-bromo-4-chlorophenyl)ethanone | 68% | Stereochemistry retained at chiral center |
| Jones reagent | H₂SO₄/H₂O, 25°C | Same as above | 72% | Requires neutralization post-reaction |
The adjacent amino group does not interfere with oxidation, likely due to steric protection from the bulky aryl substituents. Racemization is minimized below 10°C.
Reduction Reactions
Halogen substituents and functional groups participate in reduction:
Catalytic hydrogenation shows regioselectivity for bromine over chlorine due to weaker C–Br bonds.
Substitution Reactions
The aromatic ring undergoes electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Position | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro derivative | Meta to -OH | 58% |
| Cl₂/FeCl₃ | CH₂Cl₂, reflux | 5-Chloro derivative | Para to Br | 41% |
Directing effects are dominated by the electron-withdrawing halogens, favoring meta substitution.
Nucleophilic Aromatic Substitution
Functional Group Transformations
The amino and hydroxyl groups enable further derivatization:
Stereochemical Considerations
-
Retention of Configuration : Oxidation with PCC proceeds without racemization due to a cyclic chromate intermediate.
-
Inversion Pathways : SN2 reactions at the β-carbon (e.g., Mitsunobu reactions) invert stereochemistry, producing the (S)-enantiomer .
Industrial-Scale Considerations
-
Continuous Flow Oxidation : PCC reactions achieve 92% conversion in <10 min residence time.
-
Crystallization Efficiency : >99% enantiomeric excess (ee) maintained via chiral resolving agents (e.g., tartaric acid) .
This compound’s reactivity is governed by its stereochemistry, halogen substituents, and bifunctional groups, making it a versatile intermediate in pharmaceutical synthesis. Experimental data emphasize the need for precise temperature and catalyst control to maintain stereochemical integrity .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structure allows it to act as a ligand in binding studies.
Medicine
In medicine, ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. The bromine and chlorine substituents may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and lipophilicity in the target compound may enhance membrane permeability compared to fluorine or chlorine analogues .
- Enantiomeric Differences : The (R)-enantiomer’s configuration may confer distinct binding affinities in chiral environments, as seen in PROTACs and other therapeutic agents .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Chlorine at the 4-position may reduce oxidative metabolism, whereas fluorine substituents in analogues like the 2,5-difluoro derivative enhance resistance to cytochrome P450 enzymes .
- Solubility : The hydrochloride salt form of the 4-bromo-2-methyl analogue () demonstrates how salt formation can mitigate poor aqueous solubility, a strategy applicable to the target compound .
Biological Activity
(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride, is a chiral compound with the molecular formula C₈H₉BrClNO and a molecular weight of approximately 286.98 g/mol. This compound has garnered interest in the field of pharmacology due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features a bromine atom and a chlorine atom on the aromatic ring, contributing to its distinct properties. The presence of both amino and hydroxyl functional groups allows for the formation of hydrogen bonds, enhancing its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrClNO |
| Molecular Weight | 286.98 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Chiral Configuration | R |
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and receptor binding. Initial studies suggest that it may interact with various receptors and enzymes within human physiology, indicating its potential as a therapeutic agent.
Key Mechanisms of Action:
- Receptor Interaction : The compound acts as a ligand for specific receptors, modulating their activity.
- Enzyme Modulation : It influences various biochemical pathways through its interaction with enzymes.
Enzyme Interaction Studies
Studies have shown that this compound interacts with several enzymes, which is crucial for understanding its pharmacological profile. The binding affinities and effects on different biological targets are under investigation to determine its therapeutic potential.
Case Study 1: Anticancer Activity
In a study focused on compounds similar to this compound, researchers evaluated the anticancer properties against glioblastoma cell lines. Compounds with similar structural features were found to exhibit inhibitory effects on glioma growth, suggesting that this compound could potentially have similar effects due to its structural similarities .
Comparative Analysis with Similar Compounds
A comparison of this compound with other structurally similar compounds reveals unique properties that may enhance its efficacy:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol | Similar halogen substituents | Potential enzyme modulation |
| N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Kinase inhibition | Anti-glioma activity |
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., THF/ethanol mixtures) to enhance stereocontrol .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via silica-gel chromatography or recrystallization to isolate the enantiomerically pure product .
How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound's conformation?
Advanced Research Question
Discrepancies often arise from solvent effects , dynamic conformational exchange , or crystal packing forces not accounted for in computational models.
Methodological Solutions :
- Validate computational models (e.g., DFT) with X-ray crystallography to confirm absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds observed in related compounds) .
- Perform variable-temperature NMR to detect dynamic processes affecting chemical shifts .
- Compare experimental and theoretical NOE (Nuclear Overhauser Effect) patterns to refine conformational predictions .
What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (Br/Cl) .
- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers and quantify purity .
What strategies are employed to enhance the catalytic efficiency of asymmetric synthesis for this chiral amino alcohol?
Advanced Research Question
- Catalyst Design : Use chiral transition-metal complexes (e.g., Ru or Rh with phosphine ligands) to improve enantioselectivity. For example, asymmetric transfer hydrogenation can achieve >90% ee under optimized conditions .
- Solvent Optimization : Polar solvents (e.g., methanol) enhance catalyst-substrate interactions, while additives (e.g., NH₄OAc) stabilize intermediates .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and identify kinetic bottlenecks .
How to determine the absolute configuration of this compound using crystallographic data?
Basic Research Question
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., n-hexane/chloroform mixtures) and collect diffraction data.
- Software Analysis : Use SHELXL for structure refinement. The Flack parameter or resonant scattering (for heavy atoms like Br/Cl) confirms the (R)-configuration .
- Hydrogen Bonding Analysis : Intramolecular O-H⋯N bonds stabilize the preferred conformation, aiding in stereochemical assignment .
What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Halogenated intermediates may undergo side reactions (e.g., dehalogenation). Mitigate via controlled temperature (<0°C during reductions) and inert atmospheres .
- Enantiomer Cross-Contamination : Use continuous-flow reactors with immobilized chiral catalysts to maintain stereochemical integrity at scale .
- Purification Challenges : Replace column chromatography with crystallization-driven purification using solvent mixtures (e.g., ethanol/water) to improve yield .
How does the electronic environment of the 2-bromo-4-chlorophenyl group influence the compound's reactivity in cross-coupling reactions?
Advanced Research Question
- Electron-Withdrawing Effects : The Br and Cl substituents deactivate the aromatic ring, reducing nucleophilic aromatic substitution (SNAr) rates.
- Buchwald-Hartwig Amination : Requires strong bases (e.g., Cs₂CO₃) and Pd catalysts (e.g., XPhos Pd G3) to overcome deactivation .
- Suzuki-Miyaura Coupling : Limited by steric hindrance; prioritize para-substituted boronic acids for efficient cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
